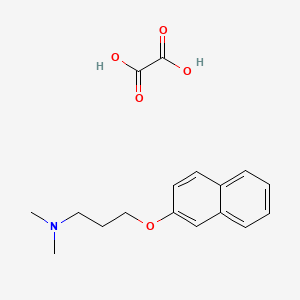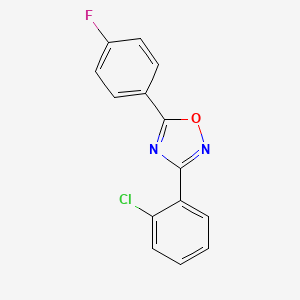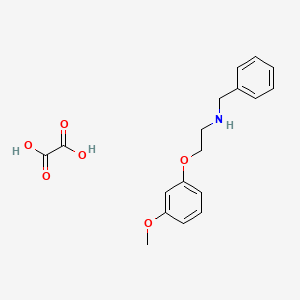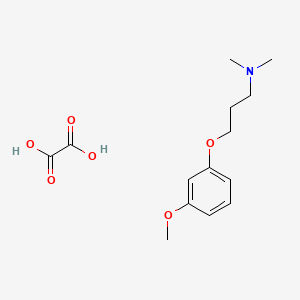![molecular formula C22H35NO6 B4043581 4-[3-(2-叔丁基-5-甲基苯氧基)丙基]-2,6-二甲基吗啉草酸](/img/structure/B4043581.png)
4-[3-(2-叔丁基-5-甲基苯氧基)丙基]-2,6-二甲基吗啉草酸
描述
4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a phenoxypropyl group
科学研究应用
4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method starts with the preparation of the phenoxypropyl intermediate, which is then reacted with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may produce halogenated or alkylated compounds.
作用机制
The mechanism of action of 4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The phenoxypropyl group may interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-tert-Butyl-5-methylphenol: This compound shares the tert-butyl and methylphenol groups but lacks the morpholine ring.
2,6-Di-tert-butyl-4-methylphenol: This compound has a similar phenolic structure but with additional tert-butyl groups.
2-tert-Butyl-4-methylphenol: This compound is structurally similar but lacks the propyl and morpholine components.
Uniqueness
4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine is unique due to its combination of a morpholine ring and a phenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-[3-(2-tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-15-8-9-18(20(4,5)6)19(12-15)22-11-7-10-21-13-16(2)23-17(3)14-21;3-1(4)2(5)6/h8-9,12,16-17H,7,10-11,13-14H2,1-6H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZSUHFZWQMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=CC(=C2)C)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4043511.png)


![2-(2-naphthyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4043533.png)
![N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B4043537.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043539.png)
![6-[4-(Allyloxy)phenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043549.png)

![N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4043565.png)

![2,6-Dimethyl-4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine;oxalic acid](/img/structure/B4043583.png)
![8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B4043590.png)
![4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine](/img/structure/B4043592.png)
